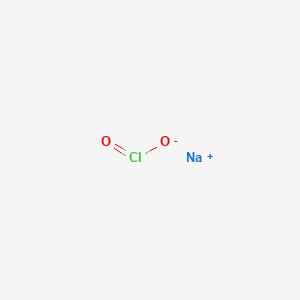

sodium;chlorite

Übersicht

Beschreibung

Sodium chlorite (NaClO₂) is a chemical compound that plays a vital role in various industries. It is a white, crystalline solid that is soluble in water and known for its oxidative properties. Sodium chlorite is primarily used in the generation of chlorine dioxide, which is a powerful disinfectant and bleaching agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium chlorite is typically produced by the reduction of sodium chlorate (NaClO₃) in a strong acid solution using reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid. The process involves the following steps :

- Sodium chlorate reacts with hydrochloric acid to generate chlorine dioxide gas and chlorine.

- The chlorine dioxide gas and chlorine are then led into a sodium chlorite solution to further react, generating more chlorine dioxide gas.

- The chlorine dioxide gas is then led into a sodium hydroxide solution, and hydrogen peroxide is added to react, producing sodium chlorite.

- The sodium chlorite is crystallized and dried to obtain the final product.

Industrial Production Methods

In industrial settings, sodium chlorite is produced by the reaction of chlorine dioxide with sodium hydroxide. The reaction is as follows : [ 2 \text{ClO}_2 + 2 \text{NaOH} \rightarrow \text{NaClO}_2 + \text{NaClO}_3 + \text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Acidic Decomposition Pathways

Under acidic conditions, sodium chlorite generates chlorous acid (HClO₂), which decomposes into multiple reactive species:

-

Formation of Chlorous Acid :

At pH 2.3–3.2, HClO₂ is the dominant species (5–35%), coexisting with ClO₂⁻ (65–95%) .

-

Secondary Degradation :

Chlorous acid disproportionates to chlorine dioxide (ClO₂), chlorate (ClO₃⁻), and chloride (Cl⁻):UV-Vis spectroscopy (λ = 365 nm) confirms ClO₂ formation, while ion chromatography (IC) tracks ClO₃⁻ and Cl⁻ production .

Table 1: Species Distribution in Acidic Sodium Chlorite Solutions (pH 2.5)

| Component | Concentration (mM) | Source |

|---|---|---|

| ClO₂⁻ (chlorite) | 8.5–9.0 | |

| HClO₂ | 3.5–4.2 | |

| ClO₃⁻ (chlorate) | 0.8–1.2 | |

| Cl⁻ (chloride) | 0.5–1.0 |

Oxidation of Organic Compounds

Sodium chlorite selectively oxidizes aldoses (e.g., glucose, xylose) to aldonic acids, while ketoses and non-reducing sugars remain inert without acid hydrolysis :

-

Reaction Rates : Aldopentoses (e.g., xylose) oxidize faster than aldohexoses (e.g., glucose).

-

pH Dependency : Neutral solutions show slower kinetics, while acidic conditions accelerate oxidation .

Table 2: Oxidation Rates of Carbohydrates by NaClO₂ (20°C)

| Substrate | Reaction Time (Days) | Product Yield (%) |

|---|---|---|

| D-Glucose (aldose) | 7 | 98 |

| D-Fructose (ketose) | 105 | <2 |

| Sucrose | 105 | 0 |

Environmental and Gas-Phase Reactions

Sodium chlorite powder (NaClO₂(s)) oxidizes nitric oxide (NO) in two pathways :

-

Direct Oxidation :

-

Indirect via OClO :

At 130°C, OClO intermediates enhance NO conversion efficiency by 40% .

Disproportionation and Stability

In alkaline solutions, ClO₂⁻ undergoes disproportionation:

Hypochlorite (OCl⁻) impurities react with H₂O₂ to form chloride, ensuring product purity :

Wissenschaftliche Forschungsanwendungen

Water Treatment

Disinfection and Purification

Sodium chlorite is primarily used for generating chlorine dioxide (ClO₂), which is an effective disinfectant in municipal water treatment facilities. Chlorine dioxide is preferred over chlorine because it does not produce harmful trihalomethanes when reacting with organic materials in water. It effectively eliminates bacteria, viruses, and protozoa, making it suitable for drinking water purification .

Market Insights

The global market for sodium chlorite is projected to reach USD 323.2 million by 2027, driven largely by its growing application in water treatment processes .

Industrial Applications

Bleaching Agent

Sodium chlorite is widely utilized in the pulp and paper industry for bleaching processes. It serves as a bleaching agent for textiles and food products as well, where it helps maintain color quality without introducing undesirable residues .

Chemical Synthesis

In chemical manufacturing, sodium chlorite acts as a precursor for producing other chemicals, including sodium chlorate and chlorine dioxide. It plays a critical role in various synthesis processes across industries such as electronics and pharmaceuticals .

Medical Applications

Antimicrobial Properties

Sodium chlorite has been explored for its potential in medical treatments due to its antimicrobial properties. It has been investigated as an antiseptic in dental procedures and wound care; however, its use requires careful monitoring due to potential toxicity risks associated with improper dosing .

Case Studies on Toxicity

Two notable cases highlight the risks of sodium chlorite ingestion. In one instance, a patient developed severe methemoglobinemia and acute kidney injury after accidental ingestion of a concentrated solution. The management involved renal replacement therapy and blood exchanges, ultimately leading to recovery . Such cases underscore the importance of strict adherence to safety guidelines when using sodium chlorite in medical contexts.

Food Industry

Sanitization

Sodium chlorite is employed as a disinfectant in food processing environments to sanitize equipment and surfaces. Its application helps reduce microbial contamination on fruits and vegetables, ensuring food safety during processing . The FDA has approved certain uses of chlorine dioxide generated from sodium chlorite for washing produce, enhancing its acceptance in the food industry .

Efficacy Studies

Recent studies have demonstrated the effectiveness of sodium chlorite in reducing pathogens on various food products. For example, acidified sodium chlorite treatments have shown significant reductions in E. coli O157:H7 on fresh produce, indicating its potential as a food safety intervention .

Toxicological Assessments

Research conducted by the International Agency for Research on Cancer (IARC) has noted both positive and negative effects of sodium chlorite in various toxicity assays. While some studies indicated mutagenic potential under specific conditions, others found no significant adverse effects from multiple exposures . These findings highlight the need for further research to fully understand the implications of sodium chlorite exposure.

Wirkmechanismus

The mechanism of action of sodium chlorite involves its oxidative properties. When sodium chlorite is converted to chlorine dioxide, it acts as a powerful oxidizing agent that disrupts the cellular processes of microorganisms, leading to their inactivation. The molecular targets include the cell membrane and intracellular components, causing oxidative damage and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Sodium chlorite is often compared with other similar compounds, such as sodium chloride, sodium hypochlorite, sodium chlorate, and sodium perchlorate . Here is a comparison highlighting its uniqueness:

Sodium Chloride (NaCl):

Sodium Hypochlorite (NaClO): Used as a bleaching agent and disinfectant, commonly found in household bleach.

Sodium Chlorate (NaClO₃): Used as a herbicide and in the production of chlorine dioxide.

Sodium Perchlorate (NaClO₄): Used in the production of explosives and as a strong oxidizing agent.

Sodium chlorite stands out due to its stability and effectiveness as an oxidizing agent, making it a preferred choice for various applications, especially in water treatment and disinfection.

Eigenschaften

IUPAC Name |

sodium;chlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLNMMHNWFDKNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.